molecular formula C11H13ClFNO B11170515 N-(3-chloro-4-fluorophenyl)-2-methylbutanamide

N-(3-chloro-4-fluorophenyl)-2-methylbutanamide

Cat. No.: B11170515
M. Wt: 229.68 g/mol
InChI Key: CQKBGTRJUOVDNO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-methylbutanamide is an organic compound that features a chloro and fluoro-substituted phenyl ring attached to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-methylbutanamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.

Types of Reactions:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 3-chloro-4-fluoroaniline and 2-methylbutanol.

    Hydrolysis: 3-chloro-4-fluoroaniline and 2-methylbutanoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-2-methylbutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Comparison: N-(3-chloro-4-fluorophenyl)-2-methylbutanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the butanamide moiety. This structural uniqueness can result in different chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methylbutanamide

InChI

InChI=1S/C11H13ClFNO/c1-3-7(2)11(15)14-8-4-5-10(13)9(12)6-8/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

CQKBGTRJUOVDNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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